![molecular formula C23H18FN5O4 B2375304 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796920-47-2](/img/structure/B2375304.png)
3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonists for Tumor Targeting
A study developed novel radioiodinated 1,4-benzodiazepines, which included a derivative similar to the compound . These compounds were characterized as high affinity selective antagonists at cholecystokinin types 1 and 2 receptors, showing potential for tumor targeting in vitro. The study highlighted the potential of these compounds for labeling CCK(1) receptors, suggesting applications in diagnosing and treating tumors (Akgün et al., 2009).
Gamma-Secretase Inhibition for Alzheimer's Disease
Another research focused on benzodiazepine-containing gamma-secretase inhibitors, relevant for Alzheimer's disease treatment. A specific compound synthesized in this study demonstrated significant in vitro potency, suggesting potential therapeutic applications in neurodegenerative diseases (Churcher et al., 2003).
Novel Synthesis Techniques
Research on N-1 arylation of uracil derivatives, involving compounds structurally related to the compound of interest, was conducted. This study's focus on novel synthetic methods indicates a broader applicability in chemical synthesis and pharmaceutical development (Gondela & Walczak, 2006).
Antimicrobial Activity
A study on substituted benzoxazaphosphorin 2-yl ureas, which are structurally related to the compound, showed good antimicrobial activity. This suggests potential for the development of new antimicrobial agents (Haranath et al., 2007).
properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRGNIBOOEVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.